Castasterone

Vue d'ensemble

Description

La 24-Épicastasterone est un brassinostéroïde, une classe d'hormones végétales stéroïdes polyhydroxylées qui jouent un rôle crucial dans la croissance et le développement des plantes. Les brassinostéroïdes sont connus pour leur capacité à réguler divers processus physiologiques, notamment l'élongation, la division et la différenciation cellulaires. La 24-Épithis compound, en particulier, a été identifiée comme un puissant composé stimulant la croissance chez les plantes, influençant l'équilibre hormonal et les réponses au stress .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la 24-Épicastasterone implique plusieurs étapes, à partir de précurseurs stéroïdiens facilement disponibles. Le processus comprend généralement des réactions d'hydroxylation, d'oxydation et de réduction. Une voie de synthèse courante implique l'hydroxylation d'un précurseur stéroïdien à des positions spécifiques, suivie d'une oxydation pour introduire les groupes fonctionnels nécessaires. Les dernières étapes impliquent souvent des réactions de réduction pour obtenir la stéréochimie souhaitée .

Méthodes de production industrielle : La production industrielle de la 24-Épithis compound est moins courante en raison de la complexité de sa synthèse. Les progrès des méthodes biotechnologiques ont permis l'extraction de ce composé à partir de sources naturelles, telles que l'algue verte Hydrodictyon reticulatum. Cette méthode implique la culture de l'algue dans des conditions contrôlées et l'extraction du composé à l'aide de techniques d'extraction par solvant .

Analyse Des Réactions Chimiques

Types de réactions : La 24-Épicastasterone subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier la structure du composé et améliorer son activité biologique.

Réactifs et conditions courants :

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome sont utilisés pour introduire des groupes fonctionnels contenant de l'oxygène.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés pour obtenir la stéréochimie souhaitée.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la 24-Épithis compound, chacun ayant des activités biologiques uniques. Ces dérivés sont souvent utilisés dans la recherche scientifique pour étudier les effets du composé sur la croissance et le développement des plantes .

4. Applications de la recherche scientifique

La 24-Épithis compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et la réactivité des brassinostéroïdes.

Biologie : Enquêté pour son rôle dans la régulation de la croissance, du développement et des réponses au stress des plantes.

Médecine : Exploré pour ses applications thérapeutiques potentielles, y compris sa capacité à moduler l'équilibre hormonal et les réponses au stress chez les plantes, ce qui pourrait avoir des implications pour la santé humaine.

Industrie : Utilisé dans les pratiques agricoles pour améliorer le rendement des cultures et la tolérance au stress.

5. Mécanisme d'action

Le mécanisme d'action de la 24-Épithis compound implique son interaction avec des récepteurs spécifiques dans les cellules végétales, conduisant à l'activation de diverses voies de signalisation. Ces voies régulent l'expression de gènes impliqués dans l'élongation, la division et la différenciation cellulaires. Le composé influence également les niveaux d'hormones végétales clés, favorisant la croissance et la tolérance au stress. Les cibles moléculaires de la 24-Épithis compound comprennent les récepteurs et les enzymes impliqués dans la biosynthèse et la signalisation des auxines, de l'acide salicylique, de l'acide jasmonique et de l'acide abscissique .

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1. Anti-Cancer Properties

Recent research has demonstrated that castasterone exhibits significant cytotoxic effects on human small-cell lung cancer (SCLC) cells. In a study, CAS was shown to be effective against both drug-sensitive (H69) and multi-drug resistant (VPA17) SCLC cells, with an IC50 of approximately 1.0 μM for both cell lines. Notably, CAS did not exhibit cytotoxicity toward normal lung epithelial cells (BEAS-2), indicating its potential selectivity for cancer cells .

Table 1: Cytotoxicity of this compound in Different Cell Lines

| Cell Line | IC50 (μM) | Sensitivity |

|---|---|---|

| H69 (SCLC) | 1.0 | Drug-sensitive |

| VPA17 (SCLC) | 1.0 | Multi-drug resistant |

| BEAS-2 | >40 | Normal epithelial |

1.2. Reversal of Drug Resistance

This compound has been shown to reverse multi-drug resistance in SCLC cells. When combined with common chemotherapeutic agents like etoposide and doxorubicin, CAS exhibited synergistic effects, enhancing the efficacy of these drugs . This suggests that CAS may act through different biochemical pathways than traditional chemotherapy agents.

Table 2: Combination Studies with this compound

| Drug Combination | Combination Index (CI) |

|---|---|

| CAS + Etoposide | 0.77 |

| CAS + Doxorubicin | 0.85 |

| CAS + Epibrassinolide | 1.07 |

Agricultural Applications

2.1. Stress Tolerance

This compound plays a crucial role in enhancing plant tolerance to abiotic stresses such as salinity and heavy metal toxicity. Studies have indicated that seed soaking with this compound can activate enzymatic defense systems in plants like Brassica juncea, leading to increased antioxidant activity and polyphenol accumulation under stress conditions .

Table 3: Effects of this compound on Antioxidant Enzymes

| Treatment | Superoxide Dismutase (SOD) Activity | Polyphenol Oxidase Activity | Catalase Activity |

|---|---|---|---|

| Control | Baseline | Baseline | Baseline |

| This compound | Increased | Increased | Increased |

2.2. Growth Enhancement

In addition to stress tolerance, this compound has been shown to enhance growth parameters in various crops by promoting cell elongation and division . Its application can lead to improved yield and quality of agricultural products.

Biotechnological Applications

3.1. Metabolic Pathways

Research into the metabolic pathways involving this compound has revealed its role as a precursor to brassinolide, the most active BR involved in plant growth regulation . Understanding these pathways can facilitate biotechnological interventions aimed at enhancing BR production in economically important crops.

Case Studies

Case Study 1: this compound in Cancer Treatment

A recent study highlighted the efficacy of this compound in reversing drug resistance in SCLC cells by inducing apoptosis through DNA fragmentation and modulation of β-catenin levels . This provides a promising avenue for developing new cancer therapies that incorporate plant-derived compounds.

Case Study 2: Enhancing Crop Resilience

In agricultural trials, this compound application significantly improved the growth and yield of Brassica juncea under copper stress conditions, showcasing its potential as a natural growth regulator in sustainable farming practices .

Mécanisme D'action

The mechanism of action of 24-Epicastasterone involves its interaction with specific receptors in plant cells, leading to the activation of various signaling pathways. These pathways regulate the expression of genes involved in cell elongation, division, and differentiation. The compound also influences the levels of key phytohormones, promoting growth and stress tolerance. The molecular targets of 24-Epithis compound include receptors and enzymes involved in the biosynthesis and signaling of auxins, salicylic acid, jasmonic acid, and abscisic acid .

Comparaison Avec Des Composés Similaires

La 24-Épicastasterone est unique parmi les brassinostéroïdes en raison de sa structure et de son activité biologique spécifiques. Des composés similaires comprennent :

Brassinolide : Un autre brassinostéroïde puissant ayant des effets stimulateurs de la croissance similaires, mais des caractéristiques structurelles différentes.

24-Épibrassinolide : Un composé étroitement lié ayant des activités biologiques similaires mais une stéréochimie distincte.

This compound : Un précurseur de la brassinolide ayant des propriétés de régulation de la croissance similaires

L'unicité de la 24-Épithis compound réside dans ses interactions spécifiques avec les récepteurs végétaux et sa capacité à moduler un large éventail de processus physiologiques, ce qui en fait un composé précieux pour la recherche scientifique et les applications agricoles.

Activité Biologique

Castasterone (CAS) is a significant plant steroid hormone belonging to the brassinosteroid (BR) family, which plays crucial roles in plant growth, development, and stress responses. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various plant species, and potential therapeutic applications in human health, particularly in cancer treatment.

Overview of this compound

First isolated from insect galls on chestnut trees in 1982, this compound is recognized for its potent biological activities. It serves as a precursor to epibrassinolide (EB), another active BR, and is involved in various physiological processes such as cell elongation, division, and differentiation. This compound is present in many plant species and contributes to their adaptation to environmental stresses.

1. Cytotoxic Effects in Cancer Cells

Recent studies have demonstrated that this compound exhibits cytotoxic effects on small-cell lung cancer (SCLC) cells. Research indicated that this compound has an IC50 value of approximately 1.0 μM for both drug-sensitive (H69) and multi-drug resistant (VPA17) SCLC cell lines. Notably, this compound did not exhibit cytotoxicity on normal lung epithelial cells, suggesting a tumor-specific action .

- Table 1: Cytotoxicity of this compound on SCLC Cells

| Cell Line | IC50 (μM) | Cytotoxicity on Normal Cells |

|---|---|---|

| H69 | 1.0 | No effect (IC50 > 40 μM) |

| VPA17 | 1.0 | No effect (IC50 > 40 μM) |

The mechanism behind its cytotoxicity may involve the induction of apoptosis through the activation of the Wnt signaling pathway, evidenced by a significant reduction in β-catenin levels following treatment with this compound .

2. Enhancement of Plant Stress Tolerance

This compound has been shown to enhance tolerance to abiotic stresses such as salinity and heavy metal toxicity. In studies involving Brassica juncea, this compound application improved the plant's antioxidant defense system under copper stress by increasing the activities of superoxide dismutase (SOD), catalase (CAT), and polyphenol oxidase (PPO) .

- Table 2: Antioxidative Enzyme Activities in Brassica juncea

| Treatment | SOD Activity (%) | CAT Activity (%) | PPO Activity (%) |

|---|---|---|---|

| Control | Baseline | Baseline | Baseline |

| Copper Stress | Increased | Increased | Increased |

| This compound + Cu | Significantly Increased | Significantly Increased | Significantly Increased |

The study highlighted that this compound not only mitigated oxidative stress but also promoted the accumulation of phenolic compounds such as caffeic acid and chlorogenic acid, which are vital for plant defense mechanisms .

Case Study 1: this compound in Cancer Therapy

A study evaluated the effects of this compound on SCLC cells, revealing its potential as a therapeutic agent. The findings showed that pretreatment with this compound restored drug sensitivity in resistant cell lines and demonstrated synergistic effects when combined with conventional chemotherapy agents like etoposide and doxorubicin .

- Table 3: Synergistic Effects of this compound with Chemotherapy

| Drug Combination | Effect on Drug Sensitivity |

|---|---|

| This compound + Etoposide | Restored sensitivity |

| This compound + Doxorubicin | Restored sensitivity |

This suggests that this compound may play a role in overcoming multi-drug resistance in cancer therapy.

Case Study 2: Enhancing Crop Resilience

In agricultural research, this compound has been applied to enhance crop resilience against environmental stresses. For instance, lettuce primed with this compound showed improved resistance to salt stress by modulating phenolic content and antioxidant capacity .

Propriétés

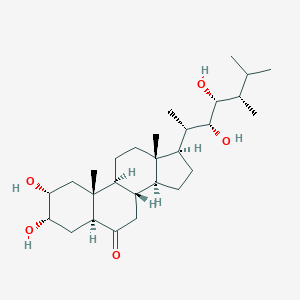

IUPAC Name |

(2R,3S,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R,4R,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H48O5/c1-14(2)15(3)25(32)26(33)16(4)18-7-8-19-17-11-22(29)21-12-23(30)24(31)13-28(21,6)20(17)9-10-27(18,19)5/h14-21,23-26,30-33H,7-13H2,1-6H3/t15-,16+,17+,18-,19+,20+,21-,23+,24-,25-,26-,27-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYUIKSFYFRVQLF-QONPFPPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)[C@H]([C@@H]([C@H](C)C(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H48O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80736-41-0 | |

| Record name | Castasterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301789 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.